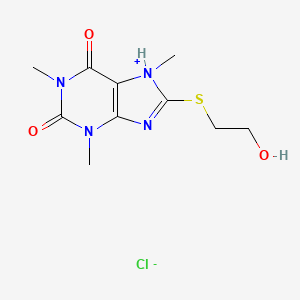
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride typically involves the reaction of adamantane with 3-ethylaminopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while reduction can produce adamantane alcohols .
Wissenschaftliche Forschungsanwendungen
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.
Medicine: Explored for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent compound with a similar cage-like structure.
1-Adamantylamine: A derivative with an amino group attached to the adamantane core.
3-(1-Adamantyl)-N-ethylpropan-1-amine: A closely related compound with similar properties
Uniqueness
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride is unique due to its specific functional groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52582-79-3 |
|---|---|
Molekularformel |
C15H28ClN |
Molekulargewicht |
257.84 g/mol |
IUPAC-Name |
3-(1-adamantyl)-N-ethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-2-16-5-3-4-15-9-12-6-13(10-15)8-14(7-12)11-15;/h12-14,16H,2-11H2,1H3;1H |
InChI-Schlüssel |
LDZSKXHAIBCHCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCC12CC3CC(C1)CC(C3)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)



![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)


![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)


